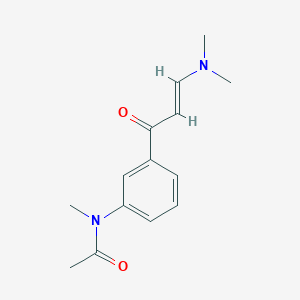![molecular formula C9H14Cl2N2 B3418374 [1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1228878-74-7](/img/structure/B3418374.png)
[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride
Overview
Description
“[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular weight of 221.13 . It is a white to yellow solid and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is cyclopropyl (2-pyridinyl)methylamine dihydrochloride . The InChI code is 1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis
“[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a white to yellow solid . It has a molecular weight of 221.13 . The storage temperature is room temperature .Scientific Research Applications
Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives, including those structurally related to [1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride, are widely recognized for their medicinal significance. These compounds exhibit a broad spectrum of biological activities, serving as a foundation for the development of various pharmacological agents. Their diverse pharmacological properties include antifungal, antibacterial, antioxidant, analgesic, and anticancer activities, among others. The versatility of pyridine derivatives is attributed to their ability to interact with various biological targets, making them valuable scaffolds in drug discovery and medicinal chemistry (Altaf et al., 2015).
Chemosensing Applications
The high affinity of pyridine derivatives for ions and neutral species positions them as effective chemosensors. This capability is utilized in analytical chemistry to detect a variety of species in environmental, agricultural, and biological samples. The structural features of these compounds allow for the design of highly selective and sensitive chemosensors, underscoring their importance in analytical applications (Abu-Taweel et al., 2022).
Catalysis and Organic Synthesis
Compounds containing cyclopropyl groups, akin to [1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride, play a critical role in organic synthesis and catalysis. These molecules serve as intermediates in the synthesis of complex organic compounds, leveraging their unique reactivity profiles. The presence of a cyclopropyl group can significantly influence the course of chemical reactions, making these compounds valuable tools in the development of new synthetic methodologies and in catalysis (Li et al., 2019).
Environmental and Agricultural Applications
Beyond their significance in medicine and chemistry, pyridine derivatives and cyclopropyl-containing compounds find applications in environmental and agricultural settings. These include roles as agrochemicals for pest control and as agents in the study and mitigation of environmental pollutants. The broad applicability of these compounds is a testament to their versatility and the wide range of functional groups that can be incorporated into their structures to tailor their activity (Shaikh & Sethi, 2020).
Safety and Hazards
properties
IUPAC Name |
(1-pyridin-2-ylcyclopropyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNSWOPKUVHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-2-yl)cyclopropyl]methanamine dihydrochloride | |
CAS RN |
1228878-74-7 | |
| Record name | [1-(pyridin-2-yl)cyclopropyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3418293.png)

![Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane](/img/structure/B3418300.png)




![Tris[(~13~C_2_)ethyl] phosphate](/img/structure/B3418344.png)





